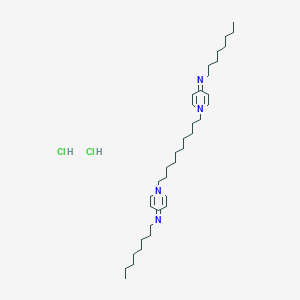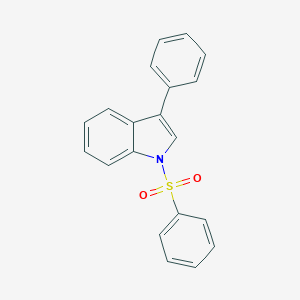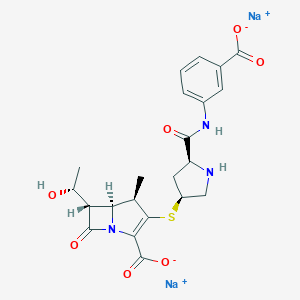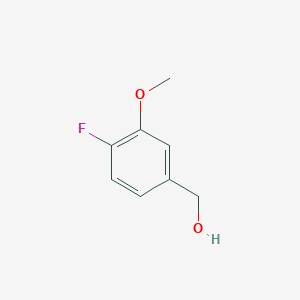
(4-Fluoro-3-methoxyphenyl)methanol
概要
説明
The compound "(4-Fluoro-3-methoxyphenyl)methanol" is closely related to various research studies focusing on the synthesis and characterization of fluorinated aromatic compounds with methoxy groups. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The studies involve the synthesis of complex molecules that include the (4-fluoro-3-methoxyphenyl) moiety and their subsequent analysis using various techniques to determine their physical and chemical properties.
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds involves multi-step chemical reactions. For instance, the synthesis of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one was achieved and characterized using methods such as Infrared spectroscopy, thin-layer chromatography, 1H NMR, and gas chromatography-mass spectrometry . Another study reported the synthesis of a compound with a (4-fluoro-2-(4-fluorophenoxy)phenyl) moiety by treating a triazole derivative with sodium methoxide . Additionally, a method for synthesizing (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives was described, starting from a mixture of various reagents including a 4-methylphenyl derivative and an aldehyde, followed by heating under reflux conditions .
Molecular Structure Analysis
The molecular structure of these compounds is often complex, with multiple aromatic rings and substituents that influence their overall shape and reactivity. For example, the crystal structure of a related compound was determined to belong to the orthorhombic space group, with specific dihedral angles between the triazole ring and the benzene rings, highlighting the importance of molecular geometry in the overall stability of the structure . Another study described the unusual tetrameric structure of (4-methoxyphenyl)diphenylmethanol, which is stabilized by a specific pattern of hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of the fluorine and methoxy groups. The studies do not provide detailed reaction mechanisms, but the synthesis processes imply that these substituents play a crucial role in the formation of the final products. The antimicrobial activity of some derivatives suggests that these compounds can undergo further chemical transformations, potentially leading to the development of new pharmaceutical agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure and composition. The refractive indices of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one in methanol and benzene mixtures were measured, and various parameters such as molar refraction, polarizability constant, and internal pressure were calculated to understand the nature of dipole and solute-solvent interactions . The crystallographic data provided insights into the density and molecular volume, which are critical for understanding the material properties of these compounds .
科学的研究の応用
Proton Exchange Membranes
- Application in Fuel Cells : Methoxyphenyl groups, including those derived from (4-Fluoro-3-methoxyphenyl)methanol, have been incorporated into copoly(arylene ether sulfone)s for use as proton exchange membranes in fuel cells. These membranes exhibit high proton conductivities, low water uptake, and low methanol permeabilities, indicating their potential in fuel cell applications (Wang et al., 2012).
Synthesis and Chemical Reactions
- Synthesis of Hydroindolenones and Hydroquinolenones : (4-Fluoro-3-methoxyphenyl)methanol derivatives have been used in the synthesis of methoxy or fluoro hydroindolenones and hydroquinolenones through hypervalent iodine oxidation (Karam et al., 1999).
- Chelation-Controlled Synthesis : Derivatives of (4-Fluoro-3-methoxyphenyl)methanol have been evaluated in the chelation-controlled asymmetric synthesis of α-hydroxy esters (Jung et al., 2000).
- Fluorination of Ketones : This compound has been involved in the regiospecific fluorofunctionalization of ketones, an important process in organic synthesis (Stavber et al., 2002).
Safety And Hazards
特性
IUPAC Name |
(4-fluoro-3-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEDGSMVRLKUOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343971 | |
| Record name | (4-Fluoro-3-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-methoxyphenyl)methanol | |
CAS RN |
128495-45-4 | |
| Record name | (4-Fluoro-3-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-fluoro-3-methoxyphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

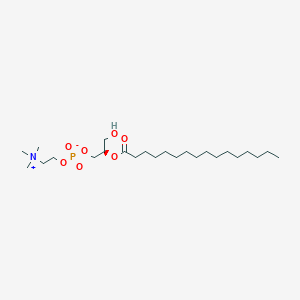
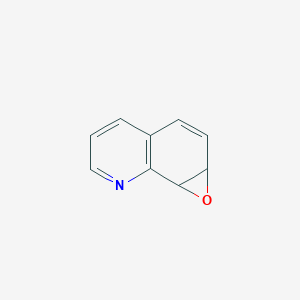
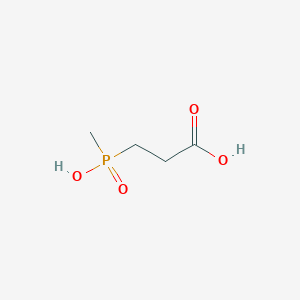
![Benzo[ghi]perylene](/img/structure/B138134.png)

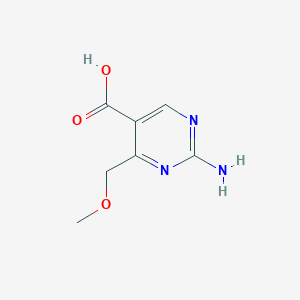
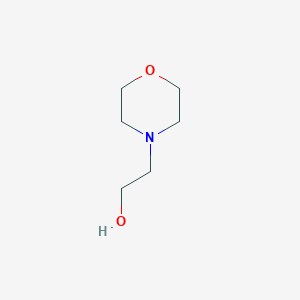
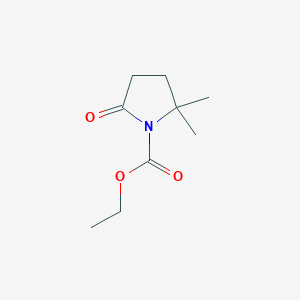
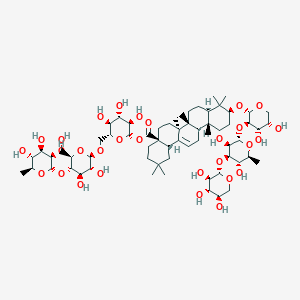
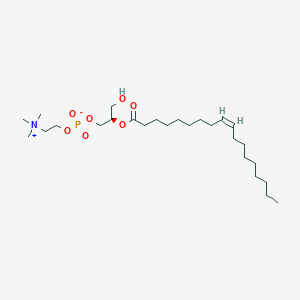
![[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol](/img/structure/B138149.png)
